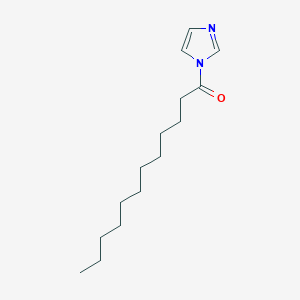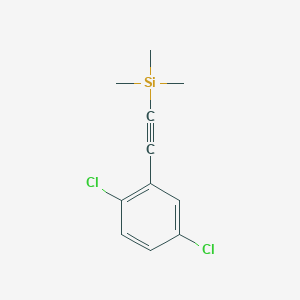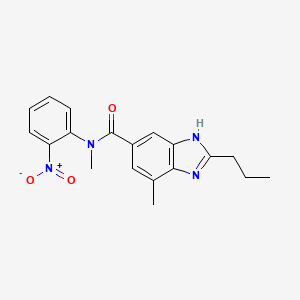![molecular formula C6H11N3O B14137276 2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one CAS No. 89176-12-5](/img/structure/B14137276.png)
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a triazabicycloheptane core with two methyl groups at the 2-position and a ketone functional group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with a suitable ketone or aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents such as chloroform or acetone, and the process may require heating to facilitate the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism by which 2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The ketone group may also play a role in binding interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one
- 1-Methyl-4-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-5-one
Uniqueness
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. This sets it apart from other similar bicyclic compounds, making it a valuable molecule for various research applications.
特性
CAS番号 |
89176-12-5 |
|---|---|
分子式 |
C6H11N3O |
分子量 |
141.17 g/mol |
IUPAC名 |
2,2-dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H11N3O/c1-6(2)8-7-5(10)4-3-9(4)6/h4,8H,3H2,1-2H3,(H,7,10) |
InChIキー |
JNEZEEARNLPVJD-UHFFFAOYSA-N |
正規SMILES |
CC1(NNC(=O)C2N1C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)

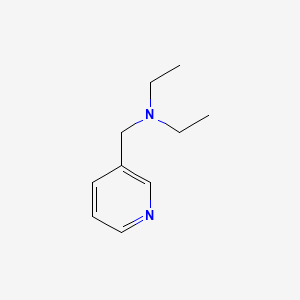
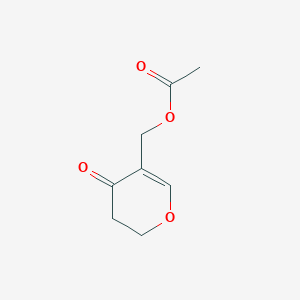

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)
